B1578801 Amyloid beta-Protein (1-15)

Amyloid beta-Protein (1-15)

Numéro de catalogue: B1578801
Poids moléculaire: 1826.9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (1-15) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is of significant interest in the study of Alzheimer’s disease due to its role in the formation of amyloid plaques, which are a hallmark of the disease. The beta-amyloid peptides are produced through the proteolytic processing of amyloid precursor protein by beta- and gamma-secretases . Accumulation of beta-amyloid in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-amyloid (1-15) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of beta-amyloid peptides often involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of high-purity peptides. The process is automated and optimized for efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-amyloid (1-15) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. These modifications can affect the peptide’s aggregation behavior and interactions with other molecules .

Applications De Recherche Scientifique

Role as a Biomarker for γ-Secretase Inhibition

Aβ(1-15) is produced through the cleavage of amyloid precursor protein (APP) by β- and α-secretases. Recent studies have indicated that Aβ(1-15) levels can serve as a pharmacodynamic biomarker for γ-secretase inhibitors, which are being investigated as disease-modifying treatments for AD. In a clinical trial involving healthy participants, administration of the γ-secretase inhibitor semagacestat resulted in a dose-dependent increase in cerebrospinal fluid (CSF) concentrations of Aβ(1-15/16), confirming its potential utility as a biomarker for monitoring drug effects in vivo .

Table 1: Summary of Clinical Findings on Aβ(1-15/16) as a Biomarker

Treatment GroupDose (mg)CSF Aβ(1-15/16) Change (%)Time Point (hours)
Placebo-11%9
Semagacestat10035%9
Semagacestat14066%9
Semagacestat280180%9

The results indicate that Aβ(1-15/16) levels significantly increase following treatment with semagacestat, particularly at higher doses, suggesting its viability as a marker for assessing the pharmacological impact of γ-secretase inhibitors .

Therapeutic Implications

The therapeutic applications of Aβ(1-15) extend beyond its role as a biomarker. Research has explored its use in vaccine development aimed at eliciting an immune response against amyloid plaques. For instance, studies using vaccines containing Aβ(1-15) have demonstrated the ability to generate antibodies that target amyloid aggregates without affecting APP or its fragments, indicating potential for immunotherapy in AD .

Case Study: Vaccine Efficacy in Ts65Dn Mice

In a study involving Ts65Dn mice, which model Down syndrome and associated cognitive deficits, immunization with an Aβ(1-15)-based vaccine resulted in robust anti-Aβ IgG titers. This led to improved cognitive measures and preservation of cholinergic neurons, highlighting the therapeutic potential of targeting early fragments of amyloid beta .

Physiological Roles and Broader Applications

Emerging research suggests that Aβ may have physiological roles beyond its pathological implications in AD. It may contribute to neuroprotection, blood-brain barrier integrity, and recovery from injury . Understanding these roles could open new avenues for therapeutic applications that leverage the beneficial aspects of Aβ peptides.

Mécanisme D'action

Beta-amyloid (1-15) exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Beta-amyloid (1-15) is unique in its shorter length, which makes it a useful model for studying the initial stages of amyloid aggregation. Its shorter sequence allows for easier synthesis and modification, making it a valuable tool in research .

Propriétés

Poids moléculaire

1826.9

Séquence

DAEFRHDSGYEVHHQ

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.